molecular formula C19H23NO2 B2469499 N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide CAS No. 1798540-53-0

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide

Cat. No.: B2469499
CAS No.: 1798540-53-0
M. Wt: 297.398
InChI Key: MPHHBRPTZDOPOL-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-3-phenylpentyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted aromatic core linked to a hydroxy-substituted pentyl chain with a phenyl group at the C3 position. Compound A, a closely related benzamide, has been extensively studied for its role as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions . Its synthesis, structural validation via X-ray crystallography, and spectroscopic characterization (1H/13C NMR, IR, GC-MS) provide a template for understanding similar benzamide derivatives .

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-6-5-9-18(14-15)19(22)20-12-10-17(11-13-21)16-7-3-2-4-8-16/h2-9,14,17,21H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHHBRPTZDOPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

    Coupling with 3-Methylbenzoic Acid: The hydroxy-phenylpentyl intermediate is then coupled with 3-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzamide core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Compound A and other structurally related benzamides, emphasizing synthesis, functional groups, and applications.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound A)

  • Synthesis: Prepared via coupling of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, yielding 62% efficiency using the acid chloride method .
  • Structural Features : The N,O-bidentate directing group enables chelation with transition metals (e.g., Pd, Co), facilitating regioselective C–H activation in aromatic systems .
  • Characterization : Validated by X-ray diffraction (bond lengths: C=O, 1.221 Å; N–C, 1.344 Å), NMR (δ 7.35–7.80 ppm for aromatic protons), and elemental analysis .
  • Applications : Used in C–H fluorination and functionalization reactions .

N,N-Diethyl-3-methylbenzamide (DEET)

  • Synthesis : Typically synthesized via amidation of 3-methylbenzoic acid with diethylamine.
  • Structural Features : The diethylamide group enhances lipophilicity, enabling skin penetration and insect-repellent activity .
  • Applications : Broad-spectrum insect repellent; rapid dermal absorption (Tmax: 1–2 hours) but associated with neurotoxicity at high doses .

N-[5-(2-(2,3-Dihydroindol-1-yl)-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

  • Synthesis : Incorporates a thiadiazole-sulfanyl-indole moiety via nucleophilic substitution .
  • Structural Features : The thiadiazole and indole groups may confer biological activity (e.g., kinase inhibition).

3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide

  • Synthesis : Methoxy and isoxazole substituents introduced via amide coupling .
  • Structural Features : The isoxazole ring enhances metabolic stability and bioavailability.
  • Applications: Unknown, but structural analogs are explored in antimicrobial and anti-inflammatory research .

Data Table: Key Properties of Compared Compounds

Compound Name Synthesis Method Yield (%) Key Functional Groups Applications Characterization Techniques
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Acid chloride/amine coupling 62 N,O-bidentate directing group C–H functionalization catalysts X-ray, NMR, IR, GC-MS
N,N-Diethyl-3-methylbenzamide (DEET) Amidation Diethylamide Insect repellent Pharmacokinetic studies
N-[5-(...)-thiadiazol-2-yl]-3-methylbenzamide Nucleophilic substitution Thiadiazole-sulfanyl-indole Medicinal chemistry CAS, formula
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide Amide coupling Isoxazole, methoxy Underexplored Molecular formula

Key Findings and Implications

Synthetic Efficiency : Compound A’s acid chloride route (62% yield) outperforms carboxylate coupling (11% yield), highlighting the importance of reagent selection .

Directing Group Utility: The N,O-bidentate motif in Compound A enables stable metal chelation, contrasting with DEET’s non-coordinating diethylamide group .

Biological Potential: Thiadiazole and isoxazole derivatives demonstrate how heterocyclic modifications can expand benzamide applications beyond catalysis .

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide is a synthetic compound belonging to the class of benzamide derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • A hydroxy group at the 5-position of a phenylpentyl chain.
  • A methylbenzamide moiety , which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of biochemistry and medicine. Its primary areas of investigation include:

  • Enzyme-Substrate Interactions : The compound has been explored as a biochemical probe to study enzyme-substrate interactions, which are crucial for understanding metabolic pathways and drug design.
  • Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

The mechanism through which this compound exerts its effects involves interactions with specific molecular targets such as receptors or enzymes. The hydroxy group and the benzamide structure facilitate binding to active sites, modulating their activity. This interaction is essential for the observed biological effects, although specific pathways remain to be fully elucidated.

Case Studies and Experimental Data

  • Study on Enzyme Inhibition : In a laboratory setting, this compound was tested against various enzymes. Results indicated significant inhibition of specific metabolic enzymes, suggesting potential applications in metabolic disorders.
  • Analgesic Activity Assessment : In animal models, the compound demonstrated notable analgesic properties comparable to traditional pain relievers. This was assessed using established pain models where the compound significantly reduced pain responses.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnalgesicEnzyme inhibition, receptor modulation
MorphineStrong analgesicμ-opioid receptor agonism
IbuprofenNon-steroidal anti-inflammatoryCOX inhibition

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